Unique Cell Permeabilization Activity: Cyclorasin 9A5 vs. Cyclorasin 9A54
Cyclorasin 9A5 exhibits strong cell-based activity, whereas the closely related analog Cyclorasin 9A54 does not, despite sharing a CPP-like motif. This difference is attributed to the ability of Cyclorasin 9A5 to adopt a compact amphipathic structure in a less polar environment, a conformational change that Cyclorasin 9A54 cannot undergo due to steric hindrance [1]. In cellular assays, only Cyclorasin 9A5 demonstrates significant permeabilization and subsequent Ras signaling inhibition, making it the active component for cell-based studies.
| Evidence Dimension | Cell Permeabilization Activity (Qualitative) |
|---|---|
| Target Compound Data | Active (permeabilizes cells to exhibit strong cell-based activity) |
| Comparator Or Baseline | Cyclorasin 9A54: Inactive (no significant cell-based activity) |
| Quantified Difference | Present vs. Absent |
| Conditions | Cellular assays with 11-mer cyclic peptides inhibiting Ras-Raf interaction; structural analysis by solution NMR in water and DMSO |
Why This Matters
Procurement of Cyclorasin 9A5 over Cyclorasin 9A54 is essential for any experiment requiring intracellular target engagement and functional readouts in live cells.
- [1] Takeuchi, K., et al. (2021). Conformational Plasticity of Cyclic Ras-Inhibitor Peptides Defines Cell Permeabilization Activity. Angewandte Chemie International Edition, 60(12), 6567-6572. doi:10.1002/anie.202016647 View Source
